

An In-depth Technical Guide to N-Propyl-3-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: *N*-propyl-3-(trifluoromethyl)aniline

Cat. No.: B1321753

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Introduction

N-propyl-3-(trifluoromethyl)aniline is an aromatic amine that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.^[1] Its structure, featuring a propyl group on the nitrogen atom and a trifluoromethyl substituent at the meta-position of the benzene ring, imparts unique chemical and physical properties that are valuable for creating more complex molecules. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a desirable feature in drug design.^{[1][2]} This guide provides a comprehensive overview of the synthesis, properties, and applications of **N-propyl-3-(trifluoromethyl)aniline**.

Synthesis and Experimental Protocols

The primary and most direct method for synthesizing **N-propyl-3-(trifluoromethyl)aniline** is through the N-alkylation of 3-(trifluoromethyl)aniline.^[1] This reaction involves a nucleophilic substitution where the nitrogen atom of the aniline attacks an electrophilic propyl source, typically a propyl halide like propyl bromide or iodide.^[1]

General Experimental Protocol for N-alkylation

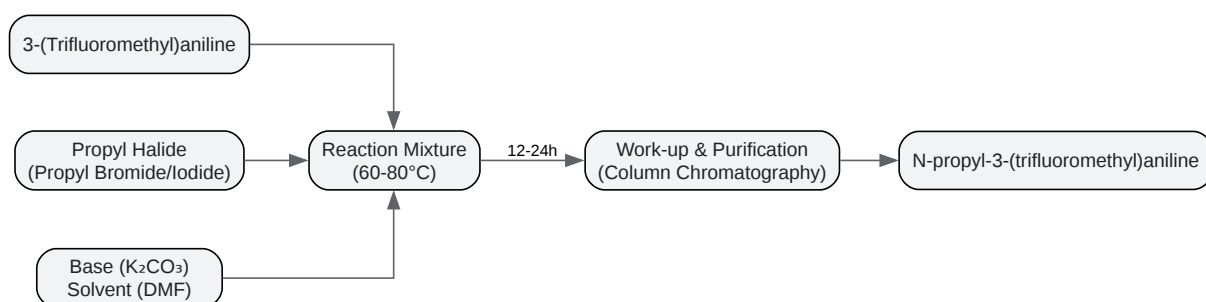
A detailed experimental protocol for the N-alkylation of 3-(trifluoromethyl)aniline is as follows:

- **Reaction Setup:** To a solution of 3-(trifluoromethyl)aniline in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K_2CO_3) is added.
- **Addition of Alkylating Agent:** Propyl bromide or propyl iodide is added to the mixture. A catalytic amount of potassium iodide (KI) can be used to enhance the reaction rate when using propyl bromide.[\[1\]](#)[\[2\]](#)
- **Reaction Conditions:** The reaction mixture is heated, typically between 60-80°C, and stirred for a period of 12-24 hours.[\[2\]](#) Temperature control is crucial to prevent over-alkylation, which would result in the formation of N,N-dipropyl-3-(trifluoromethyl)aniline.[\[1\]](#)
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **N-propyl-3-(trifluoromethyl)aniline**.[\[2\]](#)

Table 1: Summary of Reaction Conditions for N-alkylation

Parameter	Condition	Purpose/Comment
Starting Material	3-(Trifluoromethyl)aniline	The nucleophile in the reaction.
Alkylating Agent	Propyl bromide or Propyl iodide	The electrophilic source of the propyl group. [1]
Base	Potassium carbonate (K_2CO_3) or Sodium hydride (NaH)	Deprotonates the aniline to increase its nucleophilicity. [1]
Solvent	Polar aprotic (e.g., DMF)	Facilitates the S_N2 reaction mechanism. [1] [2]
Catalyst	Potassium iodide (KI)	Enhances the efficiency of alkylation with propyl bromide. [1] [2]
Temperature	60-80°C	Moderate heating is required to drive the reaction. [1] [2]
Reaction Time	12-24 hours	Typical duration to ensure completion. [2]
Purification	Column Chromatography	To isolate the pure product from byproducts. [2]

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **N-propyl-3-(trifluoromethyl)aniline**.

Chemical Properties and Reactivity

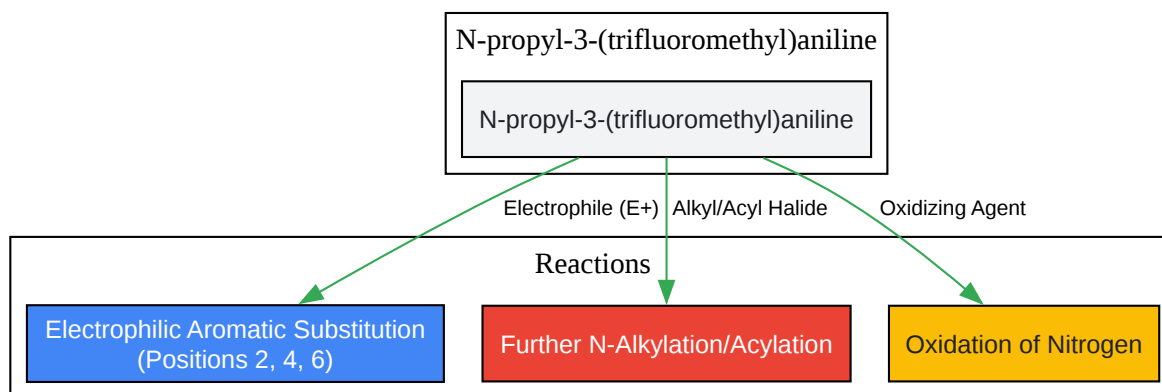
The chemical behavior of **N-propyl-3-(trifluoromethyl)aniline** is dictated by the interplay of the electron-withdrawing trifluoromethyl ($-\text{CF}_3$) group and the electron-donating N-propylamino group.^[1]

- **Reactivity of the Aromatic Ring:** The $-\text{CF}_3$ group deactivates the aromatic ring towards electrophilic substitution and is a meta-director. Conversely, the N-propylamino group is an activating ortho-, para-director. In electrophilic aromatic substitution reactions, the directing effect of the N-propylamino group generally dominates, guiding incoming electrophiles to the 2, 4, and 6 positions.^[1]
- **Reactivity of the Amino Group:** The secondary amine functionality can undergo further alkylation or acylation to introduce additional substituents on the nitrogen atom.^[1] It can also be oxidized under controlled conditions to form the corresponding nitroso or nitro derivatives.^[1]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Formula	$\text{C}_{10}\text{H}_{12}\text{F}_3\text{N}$	^[3] ^[4]
Molecular Weight	203.2 g/mol	^[3]
CAS Number	887590-37-6	^[3]
LogP	3.60030	^[3]
XLogP3	4.2	^[3]
Hydrogen Bond Donor Count	1	^[3]
Hydrogen Bond Acceptor Count	4	^[3]
Rotatable Bond Count	3	^[3]

Reactivity Diagram



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Caption: Key reactive sites of **N-propyl-3-(trifluoromethyl)aniline**.

Spectroscopic Data

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for the structural elucidation of **N-propyl-3-(trifluoromethyl)aniline**.

Table 3: Characteristic ^1H NMR Data

Protons	Chemical Shift (ppm, approx.)	Multiplicity	Coupling
Methyl (CH_3)	~0.9	Triplet	$J \approx 7 \text{ Hz}$
Methylene (CH_2)	~1.5	Sextet	$J \approx 7 \text{ Hz}$
N-Methylene (N-CH_2)	~3.2	Triplet	$J \approx 7 \text{ Hz}$
Aromatic (Ar-H)	6.5 - 7.3	Multiplet	-

Data is based on typical values in CDCl_3 solvent.[1]

The ^{19}F NMR spectrum would show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Biological Activities and Applications

While direct biological studies on **N-propyl-3-(trifluoromethyl)aniline** are not extensively documented in the provided search results, its core structure, 3-(trifluoromethyl)aniline, is a common motif in molecules developed for pharmaceutical and agrochemical applications.^[1] The trifluoromethyl group is known to enhance properties like metabolic stability and membrane permeability, which are crucial for bioactive compounds.

Derivatives of trifluoromethyl-substituted anilines have been investigated for various biological activities:

- **Antimicrobial Agents:** N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against antibiotic-resistant Gram-positive bacteria, including MRSA.^{[5][6]}
- **Anticancer Research:** The structurally related compound, N-propyl-3-(trifluoromethoxy)aniline, has shown potential in anticancer research, with derivatives exhibiting activity against various cancer cell lines.^[2]
- **Peptidomimetics:** Salicylanilide-based peptidomimetics containing a 4-(trifluoromethyl)aniline moiety have demonstrated high activity against Staphylococcus aureus and mycobacteria.^[7]

The primary application of **N-propyl-3-(trifluoromethyl)aniline** is as a versatile intermediate in organic synthesis.^[1] Its structure allows for the introduction of the 3-(trifluoromethyl)aniline moiety into larger, more complex target molecules, thereby fine-tuning their biological and physical properties.^[1]

Conclusion

N-propyl-3-(trifluoromethyl)aniline is a valuable synthetic intermediate with a well-defined synthesis protocol and predictable chemical reactivity. The presence of the trifluoromethyl group makes it an attractive building block for the development of new pharmaceuticals and agrochemicals, leveraging the beneficial effects of fluorine in medicinal chemistry. Further research into the direct biological activities of this compound and its simple derivatives could unveil new therapeutic or practical applications.

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